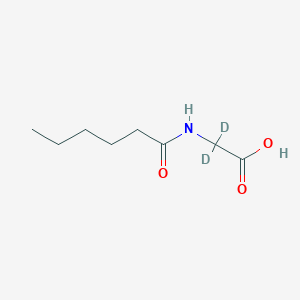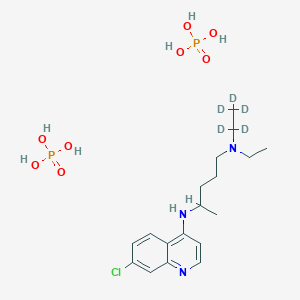
Chloroquine-d5 (diphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylamino pentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then salified with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Chloroquine-d5 (diphosphate) has a wide range of scientific research applications:
Mechanism of Action
Chloroquine-d5 (diphosphate) exerts its effects through several mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial trophozoites, leading to the accumulation of toxic heme and the death of the parasite.
Inhibition of Autophagy: Blocks the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Inhibition of Toll-like Receptors (TLRs): Modulates the immune response by inhibiting TLR signaling pathways.
Comparison with Similar Compounds
Chloroquine-d5 (diphosphate) is compared with other similar compounds such as:
Hydroxychloroquine: Similar in structure and pharmacokinetics but has a hydroxyl group, making it less toxic and more suitable for long-term use.
Amodiaquine: Another 4-aminoquinoline derivative with similar antimalarial properties but different side effect profiles.
Mefloquine: A structurally different antimalarial with a longer half-life and different mechanism of action.
Uniqueness: Chloroquine-d5 (diphosphate) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Properties
Molecular Formula |
C18H32ClN3O8P2 |
|---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |
InChI Key |
QKICWELGRMTQCR-DSJRPQEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
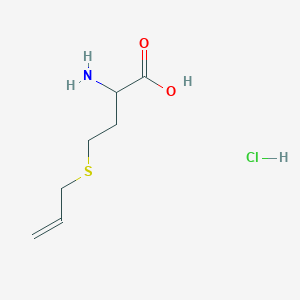
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
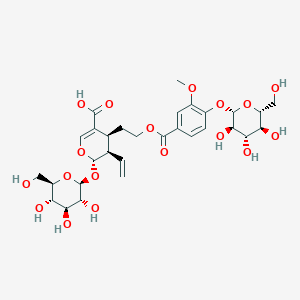
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
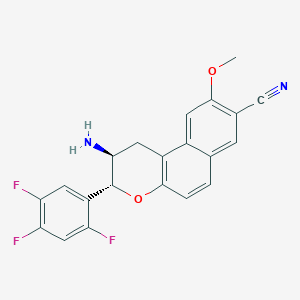
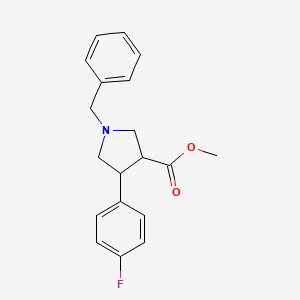
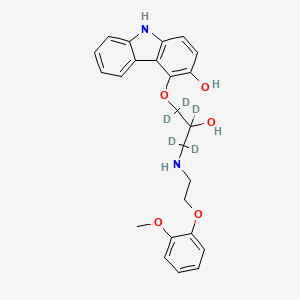
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
